![molecular formula C8H16N2 B13154903 N-[(Azetidin-2-yl)methyl]-N-methylcyclopropanamine](/img/structure/B13154903.png)
N-[(Azetidin-2-yl)methyl]-N-methylcyclopropanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(Azetidin-2-yl)methyl]-N-methylcyclopropanamine is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the aza-Michael addition, where an azetidine precursor reacts with a suitable electrophile under basic conditions . Another approach involves the cyclization of appropriate precursors using microwave irradiation, which can enhance reaction rates and yields .
Industrial Production Methods
Industrial production of N-[(Azetidin-2-yl)methyl]-N-methylcyclopropanamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(Azetidin-2-yl)methyl]-N-methylcyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azetidine ring or the cyclopropanamine moiety is substituted by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-[(Azetidin-2-yl)methyl]-N-methylcyclopropanone, while reduction could produce this compound derivatives with different substituents.
Applications De Recherche Scientifique
N-[(Azetidin-2-yl)methyl]-N-methylcyclopropanamine has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-[(Azetidin-2-yl)methyl]-N-methylcyclopropanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine: A five-membered nitrogen-containing heterocycle with similar chemical properties.
Piperidine: A six-membered nitrogen-containing heterocycle often used in medicinal chemistry.
Uniqueness
This compound is unique due to its combination of the azetidine ring and the cyclopropanamine moiety, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C8H16N2 |
|---|---|
Poids moléculaire |
140.23 g/mol |
Nom IUPAC |
N-(azetidin-2-ylmethyl)-N-methylcyclopropanamine |
InChI |
InChI=1S/C8H16N2/c1-10(8-2-3-8)6-7-4-5-9-7/h7-9H,2-6H2,1H3 |
Clé InChI |
DPQFXSHQGMTAGY-UHFFFAOYSA-N |
SMILES canonique |
CN(CC1CCN1)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


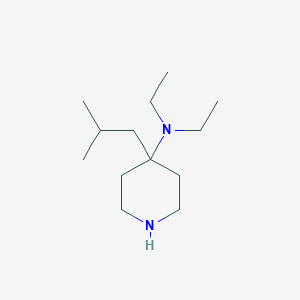
![8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B13154827.png)

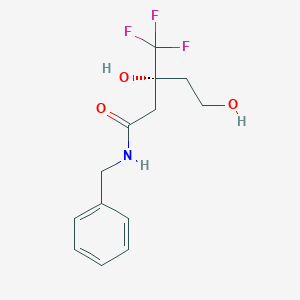
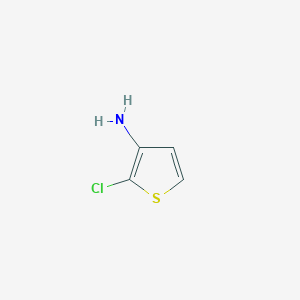
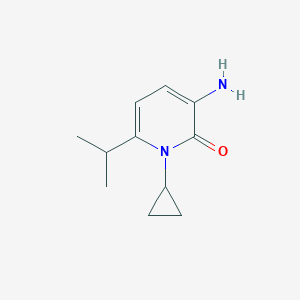
![Tert-butyl 7-nitro-2,3-dihydrobenzo[F][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B13154853.png)

![Tert-butyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]-3-hydroxypiperidine-1-carboxylate](/img/structure/B13154871.png)
![Benzenamine, N,N-bis[[(trifluoromethyl)sulfonyl]oxy]-](/img/structure/B13154895.png)
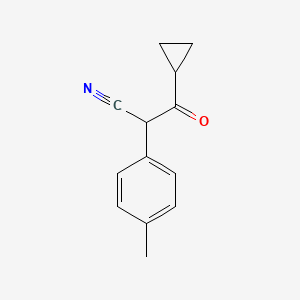
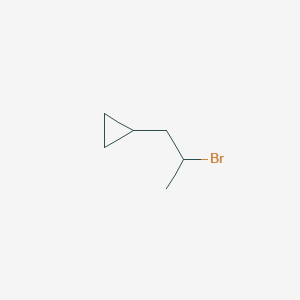
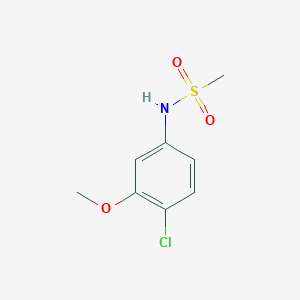
![5-[3-(Hydroxymethyl)-2-methylpyrrolidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13154909.png)
